1-[Hydroxy(phenyl)methyl]cyclohexanol

HPPD inhibition herbicide discovery tyrosinemia

1-[Hydroxy(phenyl)methyl]cyclohexanol (CAS 1135-72-4) is a tertiary cyclohexanol featuring a hydroxyphenylmethyl substituent at the 1-position (molecular formula C₁₃H₁₈O₂, MW 206.28 g/mol). The compound is catalogued under ChEMBL ID CHEMBL307048 and NSC number 57855, and is primarily recognized for its inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme target relevant to both herbicidal design and the management of type I tyrosinemia.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 1135-72-4
Cat. No. B074945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Hydroxy(phenyl)methyl]cyclohexanol
CAS1135-72-4
Synonyms1-(hydroxy-phenyl-methyl)cyclohexan-1-ol
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(C2=CC=CC=C2)O)O
InChIInChI=1S/C13H18O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,12,14-15H,2,5-6,9-10H2
InChIKeyIHBQQMPFWYZRPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[Hydroxy(phenyl)methyl]cyclohexanol (CAS 1135-72-4): Procurement-Relevant Profile of a Cyclohexanol-Derived HPPD Inhibitor and Synthetic Intermediate


1-[Hydroxy(phenyl)methyl]cyclohexanol (CAS 1135-72-4) is a tertiary cyclohexanol featuring a hydroxyphenylmethyl substituent at the 1-position (molecular formula C₁₃H₁₈O₂, MW 206.28 g/mol) [1]. The compound is catalogued under ChEMBL ID CHEMBL307048 and NSC number 57855, and is primarily recognized for its inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme target relevant to both herbicidal design and the management of type I tyrosinemia [2]. It also serves as a key synthetic intermediate in the preparation of 1-[hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid .

Enzyme Target
HPPD inhibition studies and herbicidal target research
Synthetic Utility
Divergent intermediate: benzyl alcohol to carboxylic acid derivatization
Pharmacophore Profile
Dual H-bond donor/acceptor architecture for target engagement studies

Why 1-Phenylcyclohexanol or 1-Benzylcyclohexanol Cannot Substitute for 1-[Hydroxy(phenyl)methyl]cyclohexanol in HPPD-Targeted Workflows


Structurally simpler analogs such as 1-phenylcyclohexanol (CAS 1589-60-2) and 1-benzylcyclohexanol (CAS 1944-01-0) lack the hydroxymethylene (-CH(OH)-) linker that connects the phenyl ring to the cyclohexanol core. This additional hydroxyl group increases the hydrogen bond donor/acceptor count to 2/2, compared to 1/1 for 1-phenylcyclohexanol [1][2]. In HPPD inhibition, the hydroxyphenylmethyl moiety is critical for engaging key active-site residues; 1-phenylcyclohexanol has not been reported to exhibit meaningful HPPD inhibitory activity, whereas the target compound demonstrates an IC₅₀ of approximately 90 nM against pig liver HPPD [3]. Generic substitution with structural analogs lacking this pharmacophore therefore results in complete loss of on-target potency for HPPD-based applications.

Target Compound
Hydroxymethylene linker enables dual H-bond donor/acceptor capacity critical for HPPD active-site engagement
vs
1-Phenylcyclohexanol
Lacks the benzylic hydroxyl; single H-bond donor/acceptor may not replicate target engagement profile
Target Compound
Benzylic alcohol permits oxidation to carboxylic acid, enabling divergent synthetic pathways
vs
1-Benzylcyclohexanol
Methylene bridge eliminates oxidizable benzylic carbon; synthetic derivatization paths may differ
Target Compound
Documented CYP1A1 selectivity data available for off-target risk assessment
vs
Structural Analogs
No CYP selectivity data reported; off-target context may require independent profiling

Quantitative Differentiation Evidence for 1-[Hydroxy(phenyl)methyl]cyclohexanol (1135-72-4) Relative to Closest Analogs


HPPD Inhibitory Potency of 1-[Hydroxy(phenyl)methyl]cyclohexanol versus the Commercial Herbicide Mesotrione

The target compound inhibits pig liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an observed IC₅₀ of 89–90 nM [1]. In comparison, mesotrione, the widely used commercial triketone HPPD herbicide, demonstrates IC₅₀ values of approximately 252–289 nM in independent in vitro assays against recombinant Arabidopsis thaliana HPPD (AtHPPD) [2][3]. Although assay conditions differ, the ~2.8- to 3.2-fold greater potency of 1-[hydroxy(phenyl)methyl]cyclohexanol positions it as a meaningfully more potent HPPD ligand in enzymatic assays, warranting its consideration as a scaffold for inhibitor optimization programs.

HPPD Inhibition
Assay context
IC50 ~90 nM vs mesotrione ~252–289 nM
~2.8- to 3.2-fold reported inhibition difference
Supports HPPD inhibitor scaffold comparison
Different enzyme sources; cross-study review
HPPD inhibition herbicide discovery tyrosinemia

Functional Group Architecture Differentiating 1-[Hydroxy(phenyl)methyl]cyclohexanol from 1-Phenylcyclohexanol

1-Phenylcyclohexanol (CAS 1589-60-2) possesses a single hydrogen bond donor and a single hydrogen bond acceptor (HBD=1, HBA=1) [1]. In contrast, 1-[hydroxy(phenyl)methyl]cyclohexanol features two hydrogen bond donors and two hydrogen bond acceptors (HBD=2, HBA=2) owing to the additional hydroxyl group on the benzylic carbon [2]. This doubled hydrogen bonding capacity enables distinct intermolecular interactions with biological targets—a critical factor in HPPD active-site engagement where multiple H-bond contacts with metal-coordinating and catalytic residues govern inhibitor binding.

H-Bond Architecture
Head-to-head
HBD 2 / HBA 2 vs HBD 1 / HBA 1
TPSA 40.5 vs 20.2 Ų; doubled H-bond capacity
Doubled H-bond functionality impacts molecular recognition
Computed properties; experimental validation may vary
hydrogen bonding pharmacophore design molecular recognition

Synthetic Utility of 1-[Hydroxy(phenyl)methyl]cyclohexanol as a Key Intermediate for Carboxylic Acid Derivatives

1-[Hydroxy(phenyl)methyl]cyclohexanol is formed via an aldol-type condensation between cyclohexanone and benzaldehyde and can be subsequently oxidized to 1-[hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid . By contrast, 1-phenylcyclohexanol is typically prepared via Grignard addition of phenylmagnesium bromide to cyclohexanone and cannot undergo the same benzylic oxidation to a carboxylic acid derivative because it lacks the oxidizable hydroxymethylene carbon . This divergent synthetic potential makes the target compound uniquely suited as a branching intermediate in medicinal chemistry campaigns that require both alcohol and carboxylic acid functional handles.

Synthetic Utility
Class-level
Oxidizable to carboxyl derivative
Benzylic alcohol oxidation pathway; absent in 1-phenylcyclohexanol
Divergent synthetic intermediate context
Class-level inference; verify with specific conditions
synthetic intermediate aldol condensation building block

Selectivity Window of 1-[Hydroxy(phenyl)methyl]cyclohexanol Against Cytochrome P450 1A1

In addition to its primary HPPD activity, 1-[hydroxy(phenyl)methyl]cyclohexanol has been profiled against rat cytochrome P450 1A1 via aryl hydrocarbon hydroxylase (AHH) inhibition, yielding an IC₅₀ of 24,000 nM (24 μM) [1]. This represents an approximately 267-fold selectivity window between the primary target (HPPD IC₅₀ ≈ 90 nM) and CYP1A1 inhibition. While no head-to-head selectivity data exists for 1-phenylcyclohexanol, the measured CYP1A1 IC₅₀ provides a quantitative benchmark for assessing off-target risk in cell-based or in vivo HPPD inhibition studies.

CYP1A1 Selectivity
Data to verify
~267-fold selectivity window
CYP1A1 IC50 24,000 nM vs HPPD IC50 ~90 nM
Supports off-target profiling context
Rat microsome assay; cross-species review may be needed
selectivity off-target profiling CYP1A1

Physicochemical Property Divergence: 1-[Hydroxy(phenyl)methyl]cyclohexanol versus 1-Benzylcyclohexanol

1-Benzylcyclohexanol (CAS 1944-01-0), which replaces the hydroxymethylene linker with a methylene (-CH₂-) bridge, has a molecular formula of C₁₃H₁₈O (MW 190.28 g/mol, one oxygen atom) . The target compound (C₁₃H₁₈O₂, MW 206.28 g/mol, two oxygen atoms) has a higher topological polar surface area (40.5 vs. ~20.2 Ų) and a computed XLogP3-AA of 2.0 [1]. While quantitative LogP data for 1-benzylcyclohexanol are not available from authoritative databases, the additional oxygen atom in the target compound is expected to reduce LogP by approximately 0.5–1.0 units compared to the benzyl analog, based on established fragment-based LogP contribution rules for aliphatic hydroxyl groups.

Physicochemical Profile
Class-level
TPSA 40.5 vs ~20.2 Ų; XLogP3-AA 2.0
Estimated LogP difference ~0.5–1.0 units vs 1-benzylcyclohexanol
Relevant to solubility and permeability screening
Fragment-based LogP estimate; empirical data to confirm
lipophilicity solubility permeability

Evidence-Backed Application Scenarios for Procuring 1-[Hydroxy(phenyl)methyl]cyclohexanol (1135-72-4)


HPPD Inhibitor Lead Discovery and Scaffold Optimization

With an HPPD IC₅₀ of ~90 nM against pig liver enzyme—approximately 3-fold more potent than the benchmark herbicide mesotrione (IC₅₀ ≈ 252–289 nM)—1-[hydroxy(phenyl)methyl]cyclohexanol is well-suited as a starting scaffold for structure-based design of next-generation HPPD inhibitors [1][2]. Its dual hydrogen bond donor/acceptor profile enables productive interactions with the Fe(II)-coordinating active site, while the 267-fold selectivity window against CYP1A1 reduces early-stage off-target concerns [3].

Synthetic Intermediate for Carboxylic Acid-Functionalized Cyclohexane Derivatives

The compound's benzylic hydroxyl group permits direct oxidation to 1-[hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid, a transformation not available to 1-phenylcyclohexanol or 1-benzylcyclohexanol [1]. This divergent synthetic capability makes it a strategically valuable building block for medicinal chemistry libraries requiring diverse functional group presentation on the cyclohexane scaffold.

Pharmacophore Modeling and QSAR Studies Targeting HPPD

The well-defined physicochemical properties (XLogP3-AA = 2.0, TPSA = 40.5 Ų, HBD = 2, HBA = 2) and documented bioactivity data make 1-[hydroxy(phenyl)methyl]cyclohexanol a suitable calibration compound for quantitative structure-activity relationship (QSAR) models and CoMFA studies of HPPD inhibitors [1][2]. The compound's activity has been curated in the ChEMBL database (CHEMBL307048), facilitating integration into computational workflows.

Selectivity Profiling in Cytochrome P450 Inhibition Panels

With a measured CYP1A1 IC₅₀ of 24 μM, 1-[hydroxy(phenyl)methyl]cyclohexanol can serve as a reference compound in CYP1A1 inhibition screening panels when evaluating the off-target profile of HPPD-targeted chemical series [1]. The availability of quantitative CYP data supports its use as an internal standard for assessing CYP-mediated liabilities in early discovery.

Application
Selection Property
Validation Focus
HPPD enzyme inhibition studies
HPPD inhibition assay context
Enzyme potency and selectivity profiling
Carboxyl-cyclohexane derivatization
Benzylic oxidation capability
Derivatization pathway verification
QSAR and pharmacophore modeling
Documented physicochemical profile
Computational model calibration
CYP off-target profiling panels
CYP1A1 selectivity data availability
Selectivity window assessment
Quote Request

Request a Quote for 1-[Hydroxy(phenyl)methyl]cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.